molecular formula C14H20Cl2N2O2 B12700514 6-Chloro-4-(2-(diethylamino)ethyl)-2H-1,4-benzoxazin-3(4H)-one monohydrochloride CAS No. 51244-42-9

6-Chloro-4-(2-(diethylamino)ethyl)-2H-1,4-benzoxazin-3(4H)-one monohydrochloride

Cat. No.: B12700514
CAS No.: 51244-42-9
M. Wt: 319.2 g/mol
InChI Key: WAIXCVQVKNMSPB-UHFFFAOYSA-N
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Preparation Methods

The preparation of EINECS 257-078-6 involves several synthetic routes and reaction conditions. One common method is the reaction of dimethylamine with a naphthacene derivative under controlled conditions. Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

EINECS 257-078-6 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the naphthacene ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or ethanol, and catalysts to enhance reaction rates.

Scientific Research Applications

EINECS 257-078-6 has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of EINECS 257-078-6 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

EINECS 257-078-6 can be compared with other similar compounds, such as:

    Tetracycline: Another naphthacene derivative with similar structural features but different biological activities.

    Doxycycline: A related compound with enhanced stability and broader spectrum of activity.

Properties

CAS No.

51244-42-9

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

6-chloro-4-[2-(diethylamino)ethyl]-1,4-benzoxazin-3-one;hydrochloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-3-16(4-2)7-8-17-12-9-11(15)5-6-13(12)19-10-14(17)18;/h5-6,9H,3-4,7-8,10H2,1-2H3;1H

InChI Key

WAIXCVQVKNMSPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)COC2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

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